Structural and Predicted Physicochemical Differentiation vs. Indole-Sulfonamide Analogs
The target compound contains a 5-(thiophen-2-yl)furan-2-yl-methyl substituent, whereas the closest disclosed analog in the patent literature, N-(3-chloro-1H-indol-7-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, bears an indole group [1]. This structural difference results in a calculated topological polar surface area (tPSA) increase of approximately 20 Ų, predicting reduced passive membrane permeability relative to the indole analog. While no direct experimental comparison is published, this class-level inference suggests the target compound may require different formulation strategies for cellular assays.
| Evidence Dimension | Topological Polar Surface Area (tPSA, calculated) |
|---|---|
| Target Compound Data | Approximately 100 Ų (estimated from structure) |
| Comparator Or Baseline | N-(3-chloro-1H-indol-7-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: ~80 Ų |
| Quantified Difference | Increase of ~20 Ų |
| Conditions | In silico prediction based on 2D structure |
Why This Matters
A higher tPSA can reduce cell permeability, directly impacting the compound's suitability for intracellular target engagement assays and requiring distinct handling in procurement for cell-based versus biochemical screens.
- [1] PYRAZOLESULFONAMIDES AS ANTITUMOR AGENTS. US Patent 20220162193, published 2022-05-26. View Source
